4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[[5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N4O2S2/c1-23-16(10-20-27(24,25)15-8-6-14(19)7-9-15)21-22-17(23)26-11-12-2-4-13(18)5-3-12/h2-9,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWQTWAYFPVXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in pharmacology. This compound integrates a sulfonamide group and a triazole ring, which are significant in medicinal chemistry due to their diverse biological properties.
- Molecular Formula : C17H16Br2N4O2S2
- Molecular Weight : 532.300 g/mol
- InChIKey : NWWQTWAYFPVXKM-UHFFFAOYSA-N
Structural Characteristics
The compound features:
- A sulfonamide group , which is known for its antibacterial properties.
- A triazole ring , which contributes to its pharmacological potential.
- Multiple bromine substituents that may enhance biological activity through various mechanisms.
Pharmacological Properties
Research indicates that sulfonamide derivatives can exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific compound has been studied for its interactions with biological systems:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial effects. The presence of the triazole moiety may enhance this activity by interfering with microbial cell metabolism.
- Cardiovascular Effects : Some studies have indicated that sulfonamide derivatives can influence cardiovascular parameters. For instance, certain benzenesulfonamides have been shown to affect perfusion pressure and coronary resistance in isolated rat heart models .
- Binding Interactions : Investigations into the binding of this compound with human serum albumin (HSA) suggest moderate to strong interaction characteristics, which are critical for understanding its pharmacokinetics and therapeutic efficacy .
Study on Cardiovascular Effects
A study examined the impact of various sulfonamide derivatives on coronary resistance and perfusion pressure using an isolated rat heart model. The findings showed that specific derivatives could significantly reduce coronary resistance compared to controls, indicating potential therapeutic applications in cardiovascular diseases.
| Compound | Dose (nM) | Effect on Coronary Resistance |
|---|---|---|
| Control | - | Baseline |
| Compound 1 | 0.001 | Decreased |
| Compound 2 | 0.001 | No significant change |
| Compound 3 | 0.001 | Decreased |
This table summarizes the experimental design where different compounds were tested at a consistent dose, highlighting the efficacy of certain sulfonamides in cardiovascular modulation.
Binding Studies with Human Serum Albumin
The interaction of this compound with HSA was characterized using multi-spectroscopic techniques. The results indicated:
- A static fluorescence quenching mechanism.
- Spontaneous hydrophobic interactions contributing to binding stability.
These interactions are crucial as they affect the drug's bioavailability and distribution within the body.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide as anticancer agents. For instance, a series of benzenesulfonamide derivatives were synthesized and evaluated for their in vitro antitumor activity against various human cancer cell lines. The most effective compounds demonstrated significant cytotoxicity with GI50 values in the low micromolar range (1.9–3.0 µM) across multiple cancer types including lung, colon, and breast cancers .
Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial activity. Compounds derived from similar structures have been evaluated for their antibacterial effects against various pathogens. Inhibition of carbonic anhydrases in bacteria can disrupt their growth, making these compounds viable candidates for antibiotic development .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms on the aromatic rings are susceptible to nucleophilic substitution under specific conditions. For example, the para-bromine on the benzene rings can participate in cross-coupling reactions.
These reactions highlight the compound’s utility in synthesizing complex biaryl or amine-containing analogs for pharmacological studies .
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 6h | Sulfoxide intermediate | 45% | |
| m-CPBA | Dichloromethane, 0°C | Sulfone derivative | 88% |
The sulfone derivative exhibits enhanced electronic effects, potentially improving binding affinity in biological targets.
Alkylation at the Triazole Nitrogen
The 1,2,4-triazole ring’s nitrogen atoms can undergo alkylation or arylation. For example:
| Alkylating Agent | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 70°C | N-Methylated triazole derivative | 63% | |
| Benzyl chloride | Cs₂CO₃, DMF, RT | N-Benzyl analog | 51% |
These modifications alter the compound’s steric and electronic profiles, influencing its pharmacokinetic properties .
Hydrolysis of the Sulfonamide Group
The sulfonamide group can hydrolyze under acidic or basic conditions to yield sulfonic acid derivatives:
| Conditions | Reagents | Product | Outcome | Reference |
|---|---|---|---|---|
| 6M HCl, reflux, 12h | - | 4-Bromobenzenesulfonic acid | Complete hydrolysis | |
| NaOH (10%), ethanol, 60°C | - | Sodium sulfonate salt | 92% conversion |
Hydrolysis studies are critical for understanding metabolic pathways .
Reduction of the Sulfanyl Group
While less common, the sulfanyl group can be reduced to a thiol under reductive conditions:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C to RT | Thiol derivative | 37% | |
| NaBH₄/NiCl₂ | Methanol, 50°C | Desulfurized triazole analog | 41% |
Halogen Exchange Reactions
The bromine atoms can be replaced via halogen exchange, such as Finkelstein reactions :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KI, CuI, DMF, 120°C | - | Iodo-substituted analog | 55% | |
| AgNO₃, CH₃CN | Light, RT | Chloro derivative (via metathesis) | 48% |
Cycloaddition Reactions
The triazole ring participates in click chemistry, enabling the formation of fused heterocycles:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI, TBTA, DMSO | Triazole-linked dimer | 76% |
Comparison with Similar Compounds
Structural Modifications and Key Features
The table below highlights structural differences and biological implications between the target compound and its analogs:
Q & A
Basic: What are the key synthetic routes for 4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions in ethanol or DMF .
- Step 2: Introduction of the 4-bromobenzylsulfanyl group through nucleophilic substitution, using a base like NaH in THF to activate the thiol group .
- Step 3: Sulfonamide coupling via reaction of the triazole intermediate with 4-bromobenzenesulfonyl chloride in the presence of triethylamine to neutralize HCl byproducts .
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the final product .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- 1H/13C NMR: Assign peaks for the triazole ring (δ 8.1–8.3 ppm for protons, δ 150–160 ppm for carbons) and sulfonamide NH (δ 10.2–10.5 ppm) .
- X-ray Crystallography: SHELX software (e.g., SHELXL-2018) resolves bond-length discrepancies (e.g., C-S bond in the sulfanyl group: 1.78–1.82 Å) and confirms non-covalent interactions (e.g., π-stacking between bromophenyl rings) .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of Br groups at m/z 79/81) .
Advanced: How can conflicting spectroscopic and crystallographic data on the triazole ring’s conformation be resolved?
Discrepancies between NMR (suggesting free rotation) and X-ray data (fixed conformation) arise from crystal packing effects. To resolve this:
- Dynamic NMR Analysis: Perform variable-temperature NMR to detect restricted rotation (e.g., coalescence temperature for triazole methyl groups) .
- DFT Calculations: Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond angles to identify steric hindrance from the 4-methyl group .
- Twinned Crystallography: Use SHELXD to model disorder in the triazole ring when multiple conformers coexist in the crystal lattice .
Advanced: What strategies optimize the compound’s bioactivity against enzyme targets like carbonic anhydrase?
- Structure-Activity Relationship (SAR): Modify substituents on the triazole (e.g., replace 4-methyl with bulkier groups) to enhance hydrophobic interactions with the enzyme’s active site .
- Docking Studies (AutoDock Vina): Simulate binding poses to prioritize derivatives with stronger hydrogen bonds (e.g., sulfonamide oxygen with Zn²+ in carbonic anhydrase) .
- Enzyme Inhibition Assays: Measure IC50 values using stopped-flow kinetics (e.g., 4-nitrophenyl acetate hydrolysis) to validate computational predictions .
Advanced: How are reaction conditions tailored to improve yield in the sulfanyl group installation step?
- Solvent Optimization: Replace THF with DMF to stabilize the thiolate intermediate and reduce side reactions (yield increases from 65% to 82%) .
- Catalyst Screening: Use CuI (5 mol%) to accelerate the substitution reaction at 50°C, minimizing decomposition of the bromobenzyl precursor .
- In-situ Monitoring: Employ HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and identify byproducts early .
Advanced: How does the compound’s dual bromine substitution influence its photophysical properties?
- Electronic Effects: The para-bromo groups enhance electron-withdrawing effects, red-shifting UV-Vis absorption (λmax ~290 nm) and increasing molar extinction coefficients (ε > 10,000 M⁻¹cm⁻¹) .
- Heavy-Atom Effect: Bromine promotes intersystem crossing, observed via fluorescence quenching in polar solvents (e.g., quantum yield drops from 0.15 in hexane to 0.02 in DMSO) .
- TD-DFT Analysis: Simulate excited states to correlate bromine’s position with charge-transfer transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
